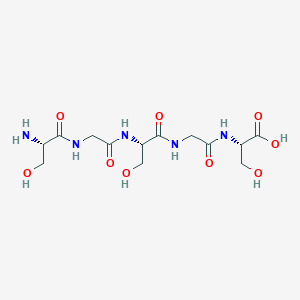
L-Serylglycyl-L-serylglycyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serylglycyl-L-serylglycyl-L-serine is a peptide compound composed of three serine residues and one glycine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The presence of multiple serine residues makes it a unique molecule with distinct biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Serylglycyl-L-serylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-serine and L-serine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genetically engineered microorganisms are used to produce the peptide in large quantities. This approach involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide.
Analyse Des Réactions Chimiques
Types of Reactions: L-Serylglycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide can be reduced to form alcohols from aldehydes or ketones.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.
Major Products:
Oxidation: Formation of serine-derived aldehydes or carboxylic acids.
Reduction: Formation of serine-derived alcohols.
Substitution: Formation of halogenated or alkylated serine derivatives.
Applications De Recherche Scientifique
L-Serylglycyl-L-serylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism of action of L-Serylglycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residues in the peptide can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The peptide may also undergo conformational changes that enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
L-Seryl-L-seryl-L-serine: A tripeptide with three serine residues.
L-Glycyl-L-seryl-L-serine: A tripeptide with one glycine and two serine residues.
L-Seryl-L-glycyl-L-serine: A tripeptide with one serine, one glycine, and one serine residue.
Uniqueness: L-Serylglycyl-L-serylglycyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple serine residues allows for extensive hydrogen bonding and interaction with various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
511236-60-5 |
|---|---|
Formule moléculaire |
C13H23N5O9 |
Poids moléculaire |
393.35 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H23N5O9/c14-6(3-19)11(24)15-1-9(22)17-7(4-20)12(25)16-2-10(23)18-8(5-21)13(26)27/h6-8,19-21H,1-5,14H2,(H,15,24)(H,16,25)(H,17,22)(H,18,23)(H,26,27)/t6-,7-,8-/m0/s1 |
Clé InChI |
GNLUGXIZCMEPSD-FXQIFTODSA-N |
SMILES isomérique |
C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N)O |
SMILES canonique |
C(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
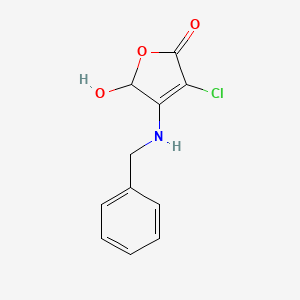
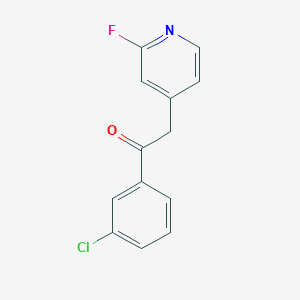
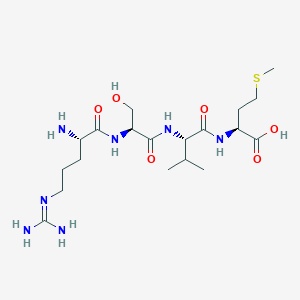
![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
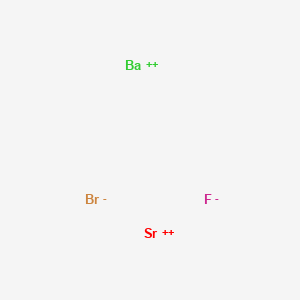
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
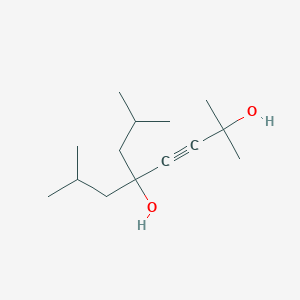
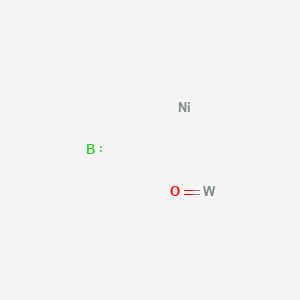

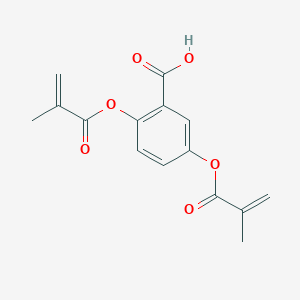

![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
